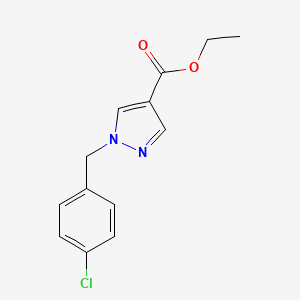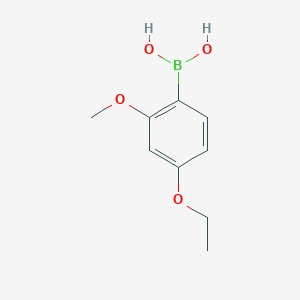![molecular formula C12H12N2O3S B1419890 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-81-2](/img/structure/B1419890.png)
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
説明
“2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound that falls under the category of thiazole derivatives . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound has a methoxybenzyl group attached to the nitrogen atom and a carboxylic acid group attached to the thiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids . These derivatives are useful intermediates in peptide synthesis . The Fmoc solid phase synthesis of amino acids is a common method used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a thiazole ring, a methoxybenzyl group, and a carboxylic acid group . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
科学的研究の応用
Organic Synthesis and Molecular Structure
Synthesis of Heterocyclic Compounds
Thiazole derivatives are valuable for designing mimics of protein secondary structures such as helices and β-sheets. A study highlighted a short and versatile route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), demonstrating their importance in organic synthesis (Mathieu et al., 2015).
Crystal Packing Analysis
Investigations into the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones provide insights into their molecular packing arrangements. These studies are crucial for understanding the physical and chemical properties of these compounds (Khan et al., 2014).
Antimicrobial and Antifungal Activity
Synthesis and Biological Activities
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their fungicidal and antivirus activities. Preliminary bioassays indicated that some of these compounds exhibited significant activity against various fungi and viruses, demonstrating a new strategy for fungi and virus control (Fengyun et al., 2015).
Corrosion Inhibition
Molecular Dynamics and Chemical Studies
Thiazole derivatives have been studied for their ability to inhibit the corrosion of mild steel in sulfuric acid solutions. Molecular dynamics simulations and chemical analyses have shown that certain thiazole derivatives effectively adsorb onto steel surfaces, providing corrosion protection (Khaled & Amin, 2009).
将来の方向性
The future directions for the study and application of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include investigating their potential as antitumor agents, given the observed activity of some 2-aminothiazole derivatives against various human cancerous cell lines .
特性
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOSOVSWYIJUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)




![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)
![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)
![5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419821.png)




![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)